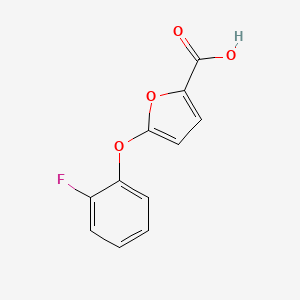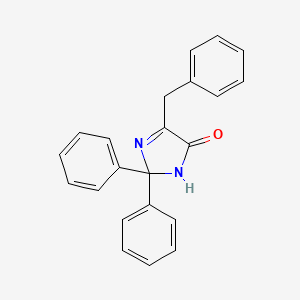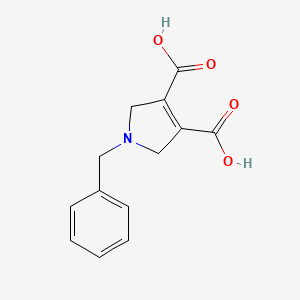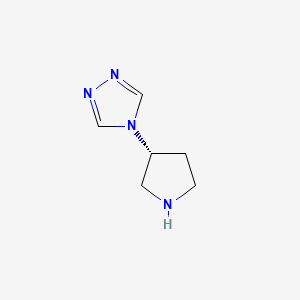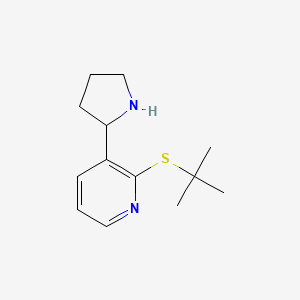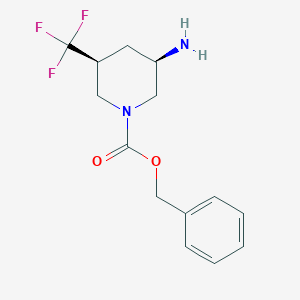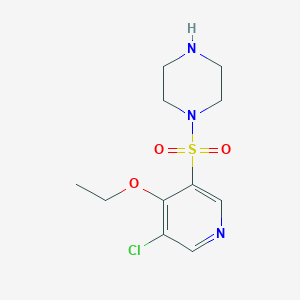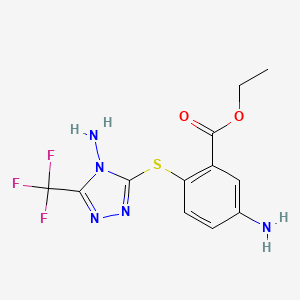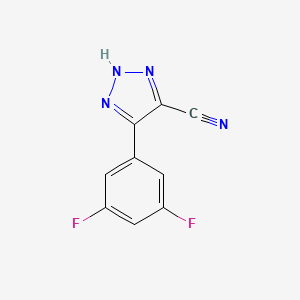
5-(3,5-Difluorophenyl)-2H-1,2,3-triazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Difluorophenyl)-2H-1,2,3-triazole-4-carbonitrile is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluorophenyl group attached to a triazole ring, which is further connected to a carbonitrile group. The unique structural features of this compound make it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Difluorophenyl)-2H-1,2,3-triazole-4-carbonitrile typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of 3,5-difluorophenylboronic acid with an appropriate triazole precursor under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
5-(3,5-Difluorophenyl)-2H-1,2,3-triazole-4-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The triazole ring can be subjected to oxidation or reduction under specific conditions.
Coupling Reactions: The compound can be involved in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazole derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
科学的研究の応用
5-(3,5-Difluorophenyl)-2H-1,2,3-triazole-4-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Organic Synthesis: The compound serves as a valuable building block for the synthesis of more complex molecules.
Material Science: Its unique structural properties make it useful in the development of advanced materials with specific electronic or optical properties.
類似化合物との比較
Similar Compounds
1-(2,5/3,5-Difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones: These compounds also contain difluorophenyl groups and have been studied for their anticancer properties.
3-(3,5-Difluorophenyl)propionic acid: This compound shares the difluorophenyl group but differs in its overall structure and applications.
Uniqueness
The uniqueness of 5-(3,5-Difluorophenyl)-2H-1,2,3-triazole-4-carbonitrile lies in its triazole ring and carbonitrile group, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C9H4F2N4 |
|---|---|
分子量 |
206.15 g/mol |
IUPAC名 |
5-(3,5-difluorophenyl)-2H-triazole-4-carbonitrile |
InChI |
InChI=1S/C9H4F2N4/c10-6-1-5(2-7(11)3-6)9-8(4-12)13-15-14-9/h1-3H,(H,13,14,15) |
InChIキー |
NZQOWIPLXQXSER-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1F)F)C2=NNN=C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



